2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide
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Overview
Description
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a phenylethoxy group attached to an ethanamine oxide backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide typically involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with phenol to form 4-chlorophenyl phenyl ether. This intermediate is then reacted with N,N-dimethylethanolamine in the presence of an oxidizing agent to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form corresponding alcohols and amines.
Scientific Research Applications
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide can be compared with other similar compounds, such as:
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Diphenhydramine: An antihistamine with a similar phenylethoxy group.
Triazoles: Compounds with similar biological activities but different structural features
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-18(15-7-5-4-6-8-15,22-14-13-20(2,3)21)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGSJKUFBORHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[N+](C)(C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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